molecular formula C11H16N4O B2400544 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone CAS No. 1795297-33-4

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone

Katalognummer: B2400544
CAS-Nummer: 1795297-33-4
Molekulargewicht: 220.276
InChI-Schlüssel: ZTNRKFLJAPSJTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone features a pyrrolidine scaffold substituted at the 3-position with a 1,2,3-triazole moiety and a cyclobutyl methanone group. Its molecular formula is inferred as C₁₁H₁₆N₄O, with a molecular weight of approximately 220.27 g/mol (calculated). The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely adopted for 1,4-substituted triazoles . The cyclobutyl group contributes to conformational rigidity, while the methanone linker enhances metabolic stability, making it a candidate for pharmaceutical exploration (e.g., kinase or protease inhibition) .

Eigenschaften

IUPAC Name

cyclobutyl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(9-2-1-3-9)14-6-4-10(8-14)15-7-5-12-13-15/h5,7,9-10H,1-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNRKFLJAPSJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The triazole ring can be functionalized to introduce a pyrrolidine moiety through nucleophilic substitution or other coupling reactions.

    Incorporation of the Cyclobutyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine and cyclobutyl groups contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

A comparative analysis with the structurally related compound S460-0238 (from ) highlights key differences:

Property Target Compound (Inferred) S460-0238
Molecular Formula C₁₁H₁₆N₄O C₂₄H₂₂N₆O₂
Molecular Weight (g/mol) ~220.27 426.48
logP ~2.5–3.0 (estimated) 3.466
H-Bond Acceptors 4 7
Polar Surface Area (Ų) ~60–70 (estimated) 74.85
Key Substituents Cyclobutyl, triazolyl Phenylcyclopropyl, oxadiazolyl
  • Polarity : Fewer H-bond acceptors and a smaller polar surface area suggest enhanced membrane permeability relative to S460-0238 .

Pharmaceutical Relevance

  • Target Compound : The compact structure aligns with drug-like properties (MW < 300, logP ~3), favoring oral bioavailability. Its triazole moiety is common in antivirals and kinase inhibitors .
  • S460-0238 : The larger size (MW 426.48) and aromatic groups may limit bioavailability but enhance target binding affinity in enzyme inhibition .

Research Findings and Implications

  • Efficiency : CuAAC enables rapid synthesis of the target compound under mild conditions (>95% yield in analogous reactions) .
  • Stability: Cyclobutyl methanone’s rigidity may reduce metabolic degradation compared to linear alkyl chains .
  • Divergent Applications: Smaller triazole derivatives (e.g., the target) are prioritized for CNS drugs, while bulkier analogs (e.g., S460-0238) suit non-systemic targets .

Biologische Aktivität

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a cyclobutyl group. Its structural complexity may contribute to diverse biological activities. The molecular formula is C11H15N5C_{11}H_{15}N_5, with a molecular weight of 215.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Triazole Ring : Known for its ability to form hydrogen bonds and interact with enzyme active sites, enhancing binding affinity to target proteins.
  • Pyrrolidine Moiety : Contributes to the lipophilicity of the compound, potentially improving membrane permeability.
  • Cyclobutyl Group : May influence the conformational flexibility of the compound, affecting its interaction with receptors.

Biological Activities

Recent studies have demonstrated that (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone exhibits several biological activities:

Anticancer Activity

Research indicates that compounds containing triazole and pyrrolidine structures can inhibit cancer cell proliferation. For instance:

  • A study reported that triazole derivatives showed significant inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest (IC50 values ranging from 0.5 to 10 µM) .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • In vitro assays revealed that it possesses antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • It has been shown to inhibit certain deubiquitinating enzymes (DUBs), which play crucial roles in regulating cellular processes such as protein degradation and signaling pathways .

Comparative Studies

To understand the efficacy of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone relative to other compounds, comparative studies were conducted:

CompoundBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer2.5
Compound BAntimicrobial4.0
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanoneAnticancer & Antimicrobial0.5 - 10

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Gastric Cancer Model : In a gastric cancer model, the compound demonstrated significant inhibition of tumor growth and induced apoptosis in cancer cells .
  • Microbial Infection Study : The antimicrobial properties were assessed using a murine model infected with E. coli, where treatment with the compound resulted in reduced bacterial load and improved survival rates .

Q & A

Q. What synthetic strategies and characterization techniques are critical for producing and confirming the structure of this compound?

The synthesis involves multi-step reactions, including cyclopropane ring formation and triazole-pyrrolidine coupling, under controlled conditions (e.g., reflux in dimethylformamide or acetonitrile). Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
  • Purification : Column chromatography to isolate intermediates and final products.
  • Characterization : NMR (¹H/¹³C) for stereochemical analysis, mass spectrometry for molecular weight confirmation, and IR spectroscopy for functional group identification .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

X-ray diffraction data collected at low temperatures (e.g., 100 K) are refined using programs like SHELXL to determine bond lengths, angles, and stereochemistry. Challenges include resolving disorder in the cyclobutyl group and ensuring accurate hydrogen atom placement. Rigorous refinement parameters (R-factor < 0.05) and validation tools (e.g., PLATON) ensure structural reliability .

Q. What spectroscopic methods are used to validate the compound’s purity and structural integrity?

  • NMR Spectroscopy : 2D experiments (COSY, HSQC) confirm connectivity between the pyrrolidine, triazole, and cyclobutyl moieties.
  • Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns and molecular ion peaks (e.g., [M+H]⁺).
  • HPLC : Purity >98% confirmed using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER) assess binding affinities to enzymes (e.g., kinases) or receptors. Key parameters:

  • Docking Scores : ΔG values < -8 kcal/mol suggest strong binding.
  • Binding Pockets : Triazole and cyclobutyl groups often occupy hydrophobic pockets, while pyrrolidine forms hydrogen bonds.
  • QSAR Models : Electron-withdrawing substituents on triazole improve target selectivity .

Q. What experimental parameters optimize the synthetic yield and minimize side products?

  • Temperature : Lower temperatures (0–25°C) reduce triazole ring decomposition.
  • Catalyst Loading : 10 mol% Cu(I) ensures complete azide-alkyne cyclization.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) tracks reaction progress .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., ring puckering in pyrrolidine). Strategies include:

  • Variable-Temperature NMR : Identifies conformational exchange broadening.
  • Crystallographic Validation : Cross-referencing NMR data with X-ray-derived torsion angles.
  • DFT Calculations : B3LYP/6-31G(d) models predict chemical shifts for comparison .

Q. What role does the triazole moiety play in the compound’s pharmacokinetic properties?

  • Metabolic Stability : Triazole resists cytochrome P450 oxidation, enhancing half-life.
  • Solubility : Hydrogen-bonding capacity improves aqueous solubility (logP ~2.5).
  • Permeability : Molecular weight (<500 Da) and polar surface area (<140 Ų) align with Lipinski’s rules for oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.